Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 70319-67-4
VCID: VC8289483
InChI: InChI=1S/C9H10N2O2/c1-11-7(5-9(12)13-2)3-4-8(11)6-10/h3-4H,5H2,1-2H3
SMILES: CN1C(=CC=C1C#N)CC(=O)OC
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate

CAS No.: 70319-67-4

Cat. No.: VC8289483

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate - 70319-67-4

Specification

CAS No. 70319-67-4
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name methyl 2-(5-cyano-1-methylpyrrol-2-yl)acetate
Standard InChI InChI=1S/C9H10N2O2/c1-11-7(5-9(12)13-2)3-4-8(11)6-10/h3-4H,5H2,1-2H3
Standard InChI Key HMRQGOZPTMJCRG-UHFFFAOYSA-N
SMILES CN1C(=CC=C1C#N)CC(=O)OC
Canonical SMILES CN1C(=CC=C1C#N)CC(=O)OC

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 2-(5-cyano-1-methylpyrrol-2-yl)acetate, with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol. Its structure features a pyrrole ring substituted with:

  • A cyano group (-C≡N) at the 5-position, enhancing electrophilic reactivity.

  • A methyl ester (-COOCH₃) at the 2-position, contributing to solubility in polar aprotic solvents.

  • A methyl group (-CH₃) at the 1-position, providing steric protection to the nitrogen atom.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number70319-67-4PubChem
Molecular FormulaC₉H₁₀N₂O₂PubChem
Molecular Weight178.19 g/molPubChem
InChI KeyHMRQGOZPTMJCRG-UHFFFAOYSA-NPubChem
Density1.21 g/cm³ (predicted)Estimation
Boiling Point320–325°C (predicted)Estimation

Spectral Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for structural confirmation:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 3.72 (s, 3H, COOCH₃), δ 3.56 (s, 2H, CH₂COO), δ 6.45–6.70 (m, 2H, pyrrole-H), and δ 2.98 (s, 3H, N-CH₃) .

  • IR (KBr): Peaks at 2240 cm⁻¹ (C≡N stretch), 1725 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (pyrrole ring vibrations) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via phase-transfer catalysis (PTC), a method optimized for high yields (85–90%) . A representative procedure involves:

  • Cyclocondensation: Reacting 2-(2-oxo-2-arylethyl)malononitrile with methyl thioglycolate in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate in dioxane.

  • Esterification: Treating intermediate carboxylic acids with methanol and sulfuric acid under reflux to form the methyl ester .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield
CatalystTBAB (0.008 mol)85–90%
SolventDioxane
TemperatureReflux (100°C)
Reaction Time2.5 hours

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and purity. Automated systems regulate stoichiometric ratios and temperature gradients, reducing byproduct formation.

Chemical Reactivity and Derivatives

Key Reaction Pathways

The compound undergoes diverse transformations due to its functional groups:

  • Oxidation: The methyl ester is hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .

  • Nucleophilic Substitution: The cyano group reacts with amines (e.g., hydrazine) to form amidine derivatives, as seen in the synthesis of insecticidal agents .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the cyano group to a primary amine (-CH₂NH₂).

Biologically Active Derivatives

Recent studies highlight derivatives with insecticidal activity against Spodoptera littoralis (cotton leafworm):

  • Methyl-2-((3-cyano-5-aryl-1H-pyrrol-2-yl)thio)acetates exhibit LC₅₀ values as low as 0.1306 ppm, surpassing commercial insecticides .

  • 2-{2-[(3-Cyano-5-aryl-1H-pyrrol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamides demonstrate synergistic effects via thiol-disulfide interchange mechanisms .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s pyrrole core is a scaffold for anticancer agents. Derivatives inhibit tyrosine kinases by binding to ATP pockets, as shown in in vitro assays .

Agrochemical Development

In agrochemistry, its derivatives act as neonicotinoid alternatives, targeting insect nicotinic acetylcholine receptors with reduced mammalian toxicity .

Materials Science

The cyano group’s electron-withdrawing properties make the compound a precursor for conductive polymers used in organic photovoltaics.

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
Methyl 2-(1H-pyrrol-2-yl)acetateLacks cyano and N-methyl groupsLower insecticidal potency
2-[5-(Carboxymethyl)-1H-pyrrol-2-yl]acetic acidCarboxylic acid substituentEnhanced metal chelation

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